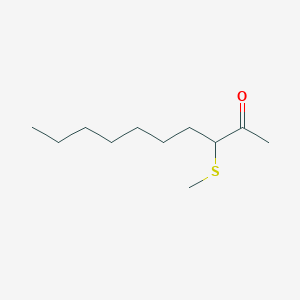![molecular formula C13H21O4P B14379089 [1-(Pentyloxy)-1-phenylethyl]phosphonic acid CAS No. 89561-57-9](/img/structure/B14379089.png)
[1-(Pentyloxy)-1-phenylethyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Pentyloxy)-1-phenylethyl]phosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenylethyl moiety with a pentyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pentyloxy)-1-phenylethyl]phosphonic acid typically involves the reaction of a phenylethyl halide with a pentyloxy group and a phosphonic acid derivative. One common method is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of phosphonic acids often employs direct methods using phosphorous acid (H₃PO₃) to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond . This approach is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: [1-(Pentyloxy)-1-phenylethyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphinic acid derivatives.
Substitution: The phenylethyl and pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: In chemistry, [1-(Pentyloxy)-1-phenylethyl]phosphonic acid is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Its structural similarity to phosphate moieties makes it a valuable tool for studying enzyme interactions and metabolic pathways .
Medicine: In medicine, phosphonic acid derivatives are explored for their potential as bone-targeting agents and pro-drugs. The bioactive properties of these compounds make them suitable for therapeutic applications, including the treatment of bone-related diseases .
Industry: Industrially, this compound is used in the design of supramolecular or hybrid materials, surface functionalization, and analytical purposes. Its coordination properties are leveraged in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of [1-(Pentyloxy)-1-phenylethyl]phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other molecules, facilitating various biochemical and chemical processes. The compound’s effects are mediated through pathways involving coordination chemistry and enzyme inhibition .
Comparison with Similar Compounds
Aminophosphonic acids: These compounds contain an amino group in place of the pentyloxy group and are known for their bioactive properties.
Organometallic phosphonic acids: These compounds feature metal-phosphorus bonds and are used in catalysis and material science.
Uniqueness: [1-(Pentyloxy)-1-phenylethyl]phosphonic acid is unique due to its specific combination of a pentyloxy group and a phenylethyl moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various fields .
Properties
CAS No. |
89561-57-9 |
|---|---|
Molecular Formula |
C13H21O4P |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
(1-pentoxy-1-phenylethyl)phosphonic acid |
InChI |
InChI=1S/C13H21O4P/c1-3-4-8-11-17-13(2,18(14,15)16)12-9-6-5-7-10-12/h5-7,9-10H,3-4,8,11H2,1-2H3,(H2,14,15,16) |
InChI Key |
QJQOLINIHUCYRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(C)(C1=CC=CC=C1)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)
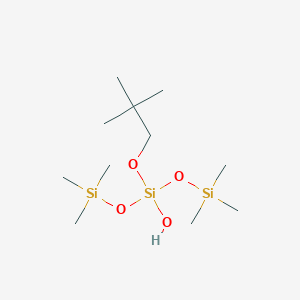

![4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14379017.png)
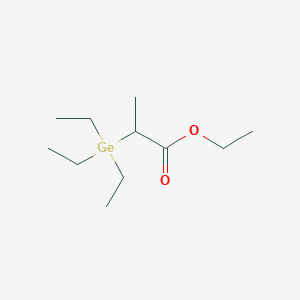

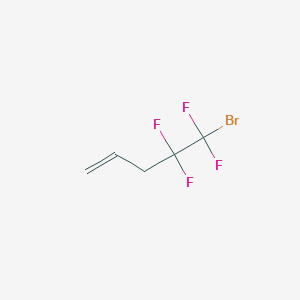
![1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14379048.png)
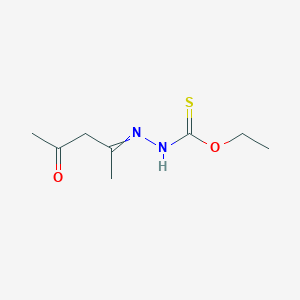
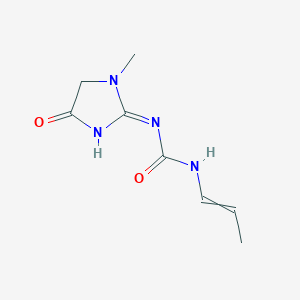
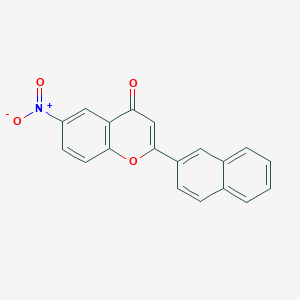
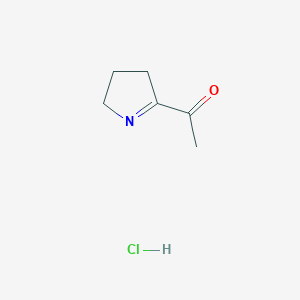
![1,1'-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine](/img/structure/B14379072.png)
